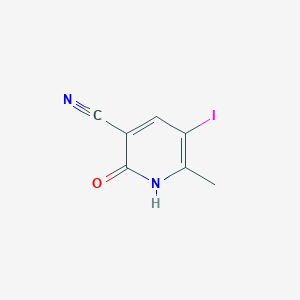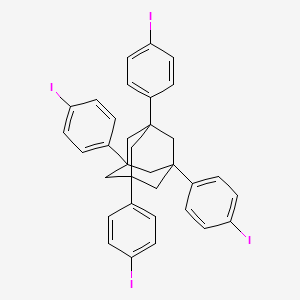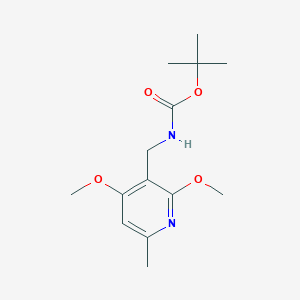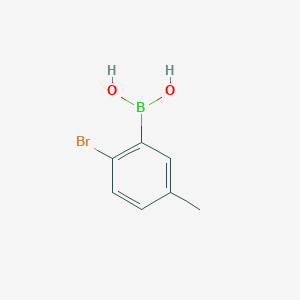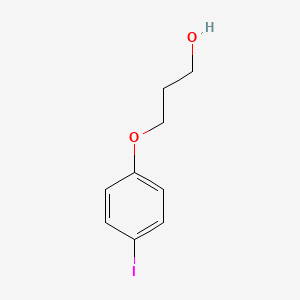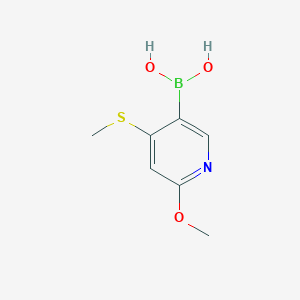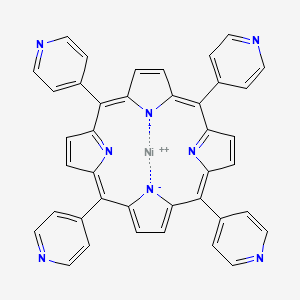
Ni(ii) meso-tetra (4-pyridyl) porphine
Vue d'ensemble
Description
Ni(ii) meso-tetra (4-pyridyl) porphine is a chemical compound with the molecular formula C40H24N8Ni . It is a type of porphyrin, a class of compounds that are widely explored in energy harvesting, sensor development, catalysis, and medicine .
Synthesis Analysis
The synthesis of this compound can be achieved from Nickel (II) acetate tetrahydrate and 5,10,15,20-TETRA (4-PYRIDYL)-21H,23H-PORPHINE .Molecular Structure Analysis
The molecular structure of this compound is characterized by elemental analysis, and by FT-IR, UV/Vis, 1 H and 31 P { 1 H} NMR (1D/2D) spectroscopy .Chemical Reactions Analysis
This compound can form complexes with other elements such as palladium. For example, palladium/pyridylporphyrin complexes with the general formula {TPyP [PdCl (P–P)]4} (PF6)4 have been synthesized, where P–P is 1,2-bis (diphenylphosphino)ethane (dppe), 1,3-bis (diphenylphosphino)propane (dppp), 1,2-bis (diphenylphosphino)butane (dppb) or 1,1′-bis (diphenylphosphino)ferrocene (dppf) .Applications De Recherche Scientifique
Catalysis in Metal-Organic Materials
Ni(II) meso-tetra (4-pyridyl) porphine is used in the synthesis of metal-organic materials. For example, it templates the synthesis of materials by reacting with benzene-1,3,5-tricarboxylate and transition metals, leading to materials that encapsulate metalloporphyrins in octahemioctahedral cages. These materials demonstrate size-selective heterogeneous catalysis for the oxidation of olefins (Zhang et al., 2012).
DNA Binding and Interaction
This compound has been identified as a DNA-reactive agent, showing both electrostatic and intercalative binding to DNA. Its binding to DNA leads to unwinding and reverse coiling of superhelical DNA, and a separate downfield peak in the 31P NMR spectrum of DNA (Banville et al., 1983).
Photodynamic Therapy Enhancements
In photodynamic therapy (PDT), this compound can induce cell death through the generation of reactive oxygen species in targeted tumor cells. Its hydrophilic nature limits intracellular accumulation, but encapsulation in chitosan/alginate nanoparticles can improve uptake and increase its therapeutic effectiveness (Abdelghany et al., 2013).
Resonance Raman and Infrared Spectra Analysis
The compound is used in resonance Raman spectroscopy and infrared spectra analysis, particularly in identifying Raman-active in-plane modes and assigning them to local coordinates. This helps in understanding the structural and electronic properties of the porphyrin rings (Li et al., 1990).
Gas Chromatography Applications
The Ni(II) complex of meso-tetra (4-pyridyl) porphine is used as a stationary phase in gas chromatography, aiding in the separation of isomeric methyl- and dimethylpyridines. This application demonstrates the compound's structural selectivity in chromatographic processes (Burmistrov et al., 2017).
Investigation of Protein Aggregation
This compound is studied for its interaction with proteins, particularly in understanding how it affects protein aggregation under light irradiation. This has implications in treating diseases caused by amyloidosis and in pharmacological preparations (Lebedeva et al., 2020).
Radiation Sensitization
This compound has been found to be an effective radiation sensitizer, potentially interfering with cellular repair mechanisms. This finding is significant in understanding how certain compounds can modify radiation effects in cellular environments (Field Rj et al., 1975).
Metal Ion Detection
The compound is utilized in the detection of toxic metal ions like Hg2+, Pb2+, Cd2+, and Cu2+ in aqueous solutions, demonstrating its usefulness in environmental monitoring and safety (Zamadar et al., 2016).
Mécanisme D'action
Target of Action
Ni(II) meso-Tetra (4-pyridyl) porphine is a synthetic porphyrin specialty chemical Porphyrins and their metal complexes are known to interact with various biological targets, including proteins, nucleic acids, and cell membranes, due to their planar structure and ability to form coordination bonds .
Mode of Action
It’s known that porphyrins and their metal complexes can interact with their targets through various mechanisms, including coordination bonding, π-π stacking, and electrostatic interactions . These interactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Porphyrins and their metal complexes are known to be involved in a variety of biological processes, including oxygen transport, electron transfer, and catalysis . They can also affect the function of various enzymes and other proteins, potentially leading to downstream effects on multiple biochemical pathways .
Pharmacokinetics
The bioavailability of porphyrins and their metal complexes can be influenced by various factors, including their physicochemical properties, the route of administration, and the presence of transport proteins .
Result of Action
Porphyrins and their metal complexes can have various effects at the molecular and cellular level, depending on their specific targets and mode of action . For example, they can affect the structure and function of proteins, disrupt cell membranes, and interact with nucleic acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interactions with its targets . Additionally, the presence of other molecules, such as proteins or ions, can also influence the compound’s action .
Propriétés
IUPAC Name |
nickel(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N8.Ni/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHHCWBXIHHQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24N8Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



